molecular formula C14H14ClN3OS B11811219 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde

4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde

Cat. No.: B11811219
M. Wt: 307.8 g/mol
InChI Key: MAZIBHNWNVFLOH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-phenylpiperazine with a thiazole derivative. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes a condensation reaction with 4-phenylpiperazine in the presence of a chlorinating agent to introduce the chloro group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is unique due to its specific combination of a thiazole ring with a phenylpiperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

4-chloro-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C14H14ClN3OS/c15-13-12(10-19)20-14(16-13)18-8-6-17(7-9-18)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

MAZIBHNWNVFLOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C=O)Cl

Origin of Product

United States

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